Magnesium, chloro(4-methoxybutyl)-
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Overview
Description
Magnesium, chloro(4-methoxybutyl)-, also known as chloro(4-methoxybutyl)magnesium, is an organomagnesium compound with the molecular formula C5H11ClMgO. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, chloro(4-methoxybutyl)- is typically prepared by reacting magnesium turnings with 4-methoxybutyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2CH2CH2OCH3→ClMgCH2CH2CH2CH2OCH3
Industrial Production Methods
In industrial settings, the production of Magnesium, chloro(4-methoxybutyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction is monitored closely to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro(4-methoxybutyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous diethyl ether or THF.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
Magnesium, chloro(4-methoxybutyl)- has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the preparation of polymers and advanced materials.
Biochemistry: Utilized in the synthesis of biologically active compounds and intermediates.
Medicinal Chemistry: Plays a role in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Magnesium, chloro(4-methoxybutyl)- involves the formation of a highly reactive nucleophilic center at the carbon atom bonded to magnesium. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.
Comparison with Similar Compounds
Magnesium, chloro(4-methoxybutyl)- can be compared with other Grignard reagents such as:
- Magnesium, chloro(p-chlorophenyl)-
- Magnesium, chloro(trimethylsilyl)ethynyl-
- Magnesium, chloro(2,5-dimethylphenyl)-
Uniqueness
- Reactivity : The presence of the methoxy group in Magnesium, chloro(4-methoxybutyl)- enhances its reactivity compared to other Grignard reagents.
- Selectivity : Offers higher selectivity in certain organic transformations due to its unique structure.
Conclusion
Magnesium, chloro(4-methoxybutyl)- is a versatile and highly reactive compound with significant applications in organic synthesis, material science, and medicinal chemistry. Its unique reactivity and selectivity make it a valuable tool in the development of new chemical entities and advanced materials.
Properties
CAS No. |
634590-61-7 |
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Molecular Formula |
C5H11ClMgO |
Molecular Weight |
146.90 g/mol |
IUPAC Name |
magnesium;1-methoxybutane;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KERSTKMRGUUNIJ-UHFFFAOYSA-M |
Canonical SMILES |
COCCC[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
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